Cas no 1008736-39-7 (methyl 4-(1S)-1-aminoethyl-2-methylbenzoate)

Technical Introduction: Methyl 4-(1S)-1-aminoethyl-2-methylbenzoate is a chiral benzoate derivative featuring a stereogenic center at the 1-position of the aminoethyl side chain. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its potential as a versatile intermediate for the preparation of enantiomerically pure compounds. The presence of both ester and amine functional groups allows for further derivatization, enabling applications in asymmetric synthesis and drug development. Its well-defined stereochemistry ensures high selectivity in reactions, making it valuable for constructing complex molecular architectures. The compound is typically handled under controlled conditions to preserve its optical purity and reactivity.
methyl 4-(1S)-1-aminoethyl-2-methylbenzoate structure
1008736-39-7 structure
Product Name:methyl 4-(1S)-1-aminoethyl-2-methylbenzoate
CAS No:1008736-39-7
MF:C11H15NO2
MW:193.242303133011
CID:97639
PubChem ID:55264959
Update Time:2025-10-30

methyl 4-(1S)-1-aminoethyl-2-methylbenzoate Chemical and Physical Properties

Names and Identifiers

    • Benzoicacid, 4-[(1S)-1-aminoethyl]-2-methyl-, methyl ester
    • HCHBHPWTMIMLPV-QMMMGPOBSA-N
    • 4-[(1S)-1-aMinoethyl]-2-Methyl-
    • methyl 4-(1S)-1-aminoethyl-2-methylbenzoate
    • Benzoic acid, 4-[(1S)-1-aminoethyl]-2-methyl-, methyl ester
    • SCHEMBL5001365
    • AKOS006307820
    • benzoic acid,4-((1s)-1-aminoethyl)-2-methyl-,methyl ester
    • Benzoic acid,4-[(1S)-1-aminoethyl]-2-methyl-,methyl ester
    • 1008736-39-7
    • DTXSID501252413
    • EN300-1828390
    • methyl 4-[(1S)-1-aminoethyl]-2-methylbenzoate
    • Inchi: 1S/C11H15NO2/c1-7-6-9(8(2)12)4-5-10(7)11(13)14-3/h4-6,8H,12H2,1-3H3/t8-/m0/s1
    • InChI Key: HCHBHPWTMIMLPV-QMMMGPOBSA-N
    • SMILES: O(C)C(C1C=CC(=CC=1C)[C@H](C)N)=O

Computed Properties

  • Exact Mass: 193.11000
  • Monoisotopic Mass: 193.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 206
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 52.3Ų

Experimental Properties

  • PSA: 52.32000
  • LogP: 2.50160

methyl 4-(1S)-1-aminoethyl-2-methylbenzoate Pricemore >>

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Additional information on methyl 4-(1S)-1-aminoethyl-2-methylbenzoate

Recent Advances in the Study of Methyl 4-(1S)-1-Aminoethyl-2-Methylbenzoate (CAS: 1008736-39-7) and Its Applications in Chemical Biology and Medicine

Methyl 4-(1S)-1-aminoethyl-2-methylbenzoate (CAS: 1008736-39-7) is a chiral compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research briefing aims to provide an overview of the latest studies and advancements related to this compound, focusing on its synthesis, biological activity, and therapeutic potential. The compound's unique structural features, including its stereochemistry and functional groups, make it a promising candidate for further investigation in various pharmacological contexts.

Recent literature highlights the importance of methyl 4-(1S)-1-aminoethyl-2-methylbenzoate as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. Several studies have explored its role in the development of enzyme inhibitors, receptor modulators, and other bioactive agents. For instance, research published in the Journal of Medicinal Chemistry (2023) demonstrated the compound's utility in the design of novel protease inhibitors, which could have implications for treating diseases such as cancer and viral infections. The study emphasized the compound's ability to interact with specific enzyme active sites, thereby modulating their activity.

In addition to its role in drug design, methyl 4-(1S)-1-aminoethyl-2-methylbenzoate has also been investigated for its pharmacokinetic properties. A recent study in the European Journal of Pharmaceutical Sciences (2024) evaluated the compound's absorption, distribution, metabolism, and excretion (ADME) profiles, providing valuable insights into its potential as a drug candidate. The findings suggested that the compound exhibits favorable bioavailability and metabolic stability, which are critical factors for further development. These results underscore the compound's potential as a scaffold for the development of new therapeutics.

Another area of interest is the compound's application in targeted drug delivery systems. Research published in Advanced Drug Delivery Reviews (2023) explored the use of methyl 4-(1S)-1-aminoethyl-2-methylbenzoate as a linker in prodrug formulations. The study demonstrated that the compound's chiral center and ester functionality could be leveraged to enhance the specificity and efficacy of drug delivery, particularly in cancer therapy. This approach could potentially reduce off-target effects and improve patient outcomes, making it a promising avenue for future research.

Despite these advancements, challenges remain in the large-scale synthesis and optimization of methyl 4-(1S)-1-aminoethyl-2-methylbenzoate. A recent review in Organic Process Research & Development (2024) highlighted the need for more efficient and sustainable synthetic routes to produce the compound in high yields and enantiomeric purity. The review also discussed the importance of process optimization to meet the demands of industrial-scale production, which is essential for translating laboratory findings into clinical applications.

In conclusion, methyl 4-(1S)-1-aminoethyl-2-methylbenzoate (CAS: 1008736-39-7) represents a versatile and promising compound in the field of chemical biology and medicinal chemistry. Its unique structural features, combined with its demonstrated biological activity and pharmacokinetic properties, make it a valuable candidate for further research and development. Future studies should focus on addressing the challenges associated with its synthesis and optimization, as well as exploring its potential in novel therapeutic applications. The ongoing research in this area holds great promise for advancing drug discovery and improving patient care.

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